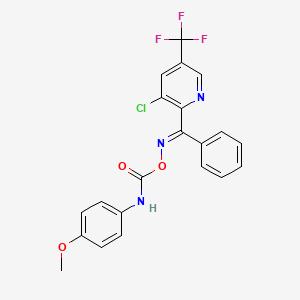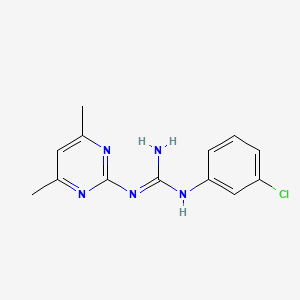 3-Chlor-5-(Trifluormethyl)pyridin-2-ylmethyliden}amino-N-(4-Methoxyphenyl)carbamat CAS No. 344261-93-4"
>
3-Chlor-5-(Trifluormethyl)pyridin-2-ylmethyliden}amino-N-(4-Methoxyphenyl)carbamat CAS No. 344261-93-4"
>
(E)-{3-Chlor-5-(Trifluormethyl)pyridin-2-ylmethyliden}amino-N-(4-Methoxyphenyl)carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](phenyl)methylidene}amino N-(4-methoxyphenyl)carbamate is a useful research compound. Its molecular formula is C21H15ClF3N3O3 and its molecular weight is 449.81. The purity is usually 95%.
BenchChem offers high-quality (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](phenyl)methylidene}amino N-(4-methoxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](phenyl)methylidene}amino N-(4-methoxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Zukunftsaussichten: Laufende Forschung kann neue Anwendungen für TFMP-Derivate im Pflanzenschutz aufdecken .
- Potenzial: Forscher erwarten, in Zukunft weitere therapeutische Anwendungen für TFMP-Derivate zu entdecken .
- Imidazo[1,2-a]pyridin-Cumarin-Hybride: Diese Verbindungen, die von ähnlichen Strukturen abgeleitet sind, haben sich als Inhibitoren von NS5B, einem Schlüsselenzym in der Replikation des Hepatitis-C-Virus, als vielversprechend erwiesen .
- Beispiel: Die Verbindungen 1a und 1b, die strukturelle Merkmale gemeinsam haben, zeigten in Studien eine gute antimikrobielle Aktivität .
- Beispiele: (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid zeigten entzündungshemmende und schmerzstillende Aktivitäten .
Pflanzenschutzmittel und Pflanzenschutz
Pharmazeutika
Antivirale Forschung
Antibakterielle Eigenschaften
Entzündungshemmende und schmerzstillende Wirkungen
Umweltverhalten und Sicherheit
Wirkmechanismus
Target of Action
The primary target of this compound is the AcpS-PPTase enzyme . This enzyme plays a crucial role in bacterial proliferation .
Mode of Action
The compound interacts with its target, the AcpS-PPTase enzyme, by binding to it and inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to a halt in bacterial proliferation .
Biochemical Pathways
The compound affects the biochemical pathway involving the AcpS-PPTase enzyme . By inhibiting this enzyme, the compound disrupts the pathway, leading to a halt in bacterial proliferation .
Pharmacokinetics
The compound’s unique physicochemical properties, such as the presence of a trifluoromethyl group and a pyridine moiety, may influence its bioavailability .
Result of Action
The result of the compound’s action is a disruption in bacterial proliferation . By inhibiting the AcpS-PPTase enzyme, the compound prevents the bacteria from multiplying, thereby halting their growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Eigenschaften
IUPAC Name |
[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino] N-(4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O3/c1-30-16-9-7-15(8-10-16)27-20(29)31-28-18(13-5-3-2-4-6-13)19-17(22)11-14(12-26-19)21(23,24)25/h2-12H,1H3,(H,27,29)/b28-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXBBAKRHSVIM-MTDXEUNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)ON=C(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C(\C2=CC=CC=C2)/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2386570.png)
![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)
![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386572.png)
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2386573.png)


![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2386576.png)



![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2386585.png)
![N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386587.png)
amine hydrochloride](/img/structure/B2386591.png)

